molecular formula C4H3BrClN3O B1496064 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one CAS No. 55740-64-2

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one

Cat. No.: B1496064
CAS No.: 55740-64-2
M. Wt: 224.44 g/mol
InChI Key: MXYGAMSKCAQGIC-UHFFFAOYSA-N
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Description

2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one is a useful research compound. Its molecular formula is C4H3BrClN3O and its molecular weight is 224.44 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 48251. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Bonding

Research on pyrimidines, including derivatives like 2-Amino-5-bromo-6-chloropyrimidin-4(1h)-one, has elucidated the importance of molecular recognition processes involving hydrogen bonding, critical for pharmaceutical applications. Studies demonstrate how pyrimidine derivatives participate in complex hydrogen-bonding networks, influencing their structural conformations and potential biological activities (Rajam et al., 2017).

Synthesis and Reactivity

The compound has been employed in the synthesis of various heterocyclic compounds, serving as a key intermediate in the preparation of thiadiazolo[3,2-α]pyrimidin-7-ones and other pyrimidine derivatives. These reactions often involve nucleophilic substitution and cyclocondensation steps, demonstrating the compound's versatility in organic synthesis (Safarov et al., 2005).

Biological Activity

Pyrimidine derivatives have been explored for their cytotoxic activities, with studies focusing on the synthesis and evaluation of new compounds for potential anticancer properties. For instance, the development of 7-thioxopyrazolo[1,5-f]pyrimidin-2-one derivatives has shown promising cytotoxic activities against various cancer cell lines, highlighting the potential of pyrimidine-based compounds in therapeutic applications (Kökbudak et al., 2020).

Sensor Applications

Furthermore, the chemical structure of pyrimidine derivatives has been utilized in the design of fluorescent sensors, such as for the detection of metal ions. This application is crucial for environmental monitoring and biological research, where specific and sensitive detection methods are required (Yadav & Singh, 2018).

Properties

IUPAC Name

2-amino-5-bromo-4-chloro-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrClN3O/c5-1-2(6)8-4(7)9-3(1)10/h(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXYGAMSKCAQGIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(NC1=O)N)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60286909
Record name 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55740-64-2
Record name NSC48251
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-5-bromo-6-chloro-1H-pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60286909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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